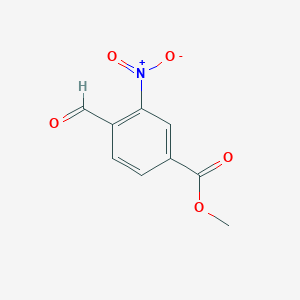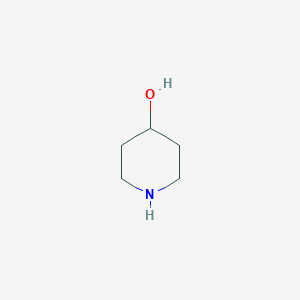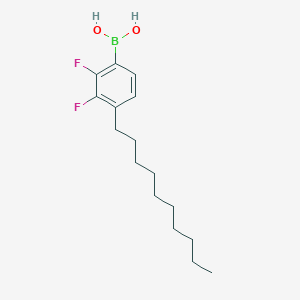![molecular formula C28H56N2O2 B117151 N-[2-(Tridecanoylamino)ethyl]tridecanamide CAS No. 148367-70-8](/img/structure/B117151.png)
N-[2-(Tridecanoylamino)ethyl]tridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Tridecanoylamino)ethyl]tridecanamide, also known as TTDA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and is composed of a tridecanoyl group and an ethylenediamine moiety. TTDA has shown promising results in various studies due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide is not fully understood. However, it is believed to disrupt the cell membrane of bacteria, leading to cell death. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Effets Biochimiques Et Physiologiques
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function, making it a safe candidate for further research. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Tridecanoylamino)ethyl]tridecanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent antibacterial activity, making it a useful tool for studying bacterial infections. However, N-[2-(Tridecanoylamino)ethyl]tridecanamide has some limitations. Its mechanism of action is not fully understood, and its effectiveness against certain strains of bacteria is still being investigated.
Orientations Futures
There are several future directions for the research of N-[2-(Tridecanoylamino)ethyl]tridecanamide. One potential application is in the development of new antimicrobial agents. N-[2-(Tridecanoylamino)ethyl]tridecanamide has shown promising results in vitro, and further research is needed to determine its effectiveness in vivo. Another potential application is in the treatment of inflammatory diseases. N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have anti-inflammatory properties, and further research is needed to determine its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide and its effectiveness against different strains of bacteria.
Méthodes De Synthèse
The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide involves the reaction of tridecanoic acid with ethylenediamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure N-[2-(Tridecanoylamino)ethyl]tridecanamide. The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide has been well-established, and its purity can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
148367-70-8 |
|---|---|
Nom du produit |
N-[2-(Tridecanoylamino)ethyl]tridecanamide |
Formule moléculaire |
C28H56N2O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N-[2-(tridecanoylamino)ethyl]tridecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27(31)29-25-26-30-28(32)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
NKTOONQUZZLNIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
Synonymes |
N,N'-(1,2-Ethanediyl)bis(tridecanamide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



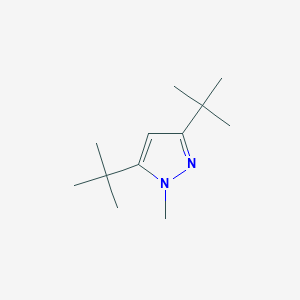
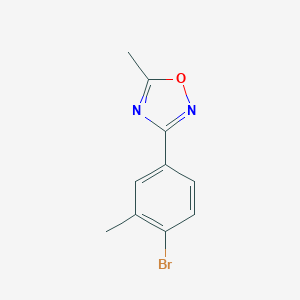
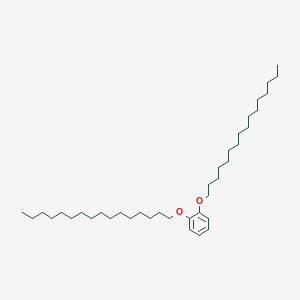
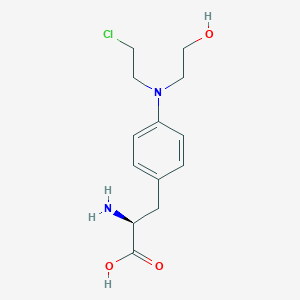
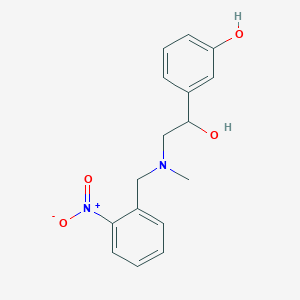

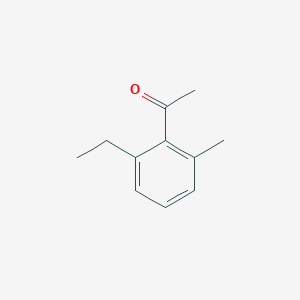

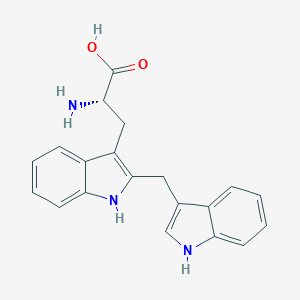

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
